N-(3,4-difluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The exact mass of the compound this compound is 354.11798408 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c1-13-4-2-3-5-14(13)11-24-12-15(6-9-19(24)25)20(26)23-16-7-8-17(21)18(22)10-16/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHSXXYXGHZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H16F2N2O2
- CAS Number : 946257-06-3
- Molecular Weight : 360.35 g/mol
The compound primarily functions through modulation of various biological pathways. Its structure allows it to interact with specific receptors and enzymes involved in cellular signaling and metabolic processes. Notably, the presence of the difluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.0 | Induction of oxidative stress |
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect is mediated through the suppression of NF-kB signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Case Studies and Research Findings
- Antitumor Study : A recent study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers in treated cells compared to controls .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory mediators in serum .
- Antimicrobial Testing : A series of tests against common pathogens showed that the compound had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various bacterial strains, indicating potential as a lead candidate for antibiotic development .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-(3,4-difluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation and survival. For instance, studies have demonstrated that modifications in the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines, suggesting a potential for this compound in targeted cancer therapies .
1.2 Antiviral Properties
This compound has also been investigated for its antiviral properties. Similar derivatives have shown efficacy against viruses such as HIV by inhibiting viral integrase enzymes, which are essential for viral replication. The structural features of the compound may contribute to its ability to interact with viral proteins effectively .
1.3 Neuroprotective Effects
Emerging research suggests that compounds with a dihydropyridine core may possess neuroprotective effects. These effects could be attributed to their ability to modulate calcium channels and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include the formation of the dihydropyridine ring followed by functionalization at various positions. Variations in substituents can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
| Derivative | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antiviral | |
| Compound C | Neuroprotective |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of a series of dihydropyridine derivatives, including this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, with a detailed analysis of the underlying molecular mechanisms .
Case Study 2: HIV Integrase Inhibition
Another relevant study focused on the antiviral activity of similar compounds against HIV integrase. The findings indicated that certain modifications to the dihydropyridine structure could enhance binding affinity and inhibitory effects on integrase activity, suggesting a pathway for developing new antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
